molecular formula C16H13N3OS2 B11510612 3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11510612
M. Wt: 327.4 g/mol
InChI Key: AQZPXYYNVJXXTM-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Chemical Reactions Analysis

3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it has been shown to interact with DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[4,3-a]quinoxalines . These compounds also exhibit antimicrobial and anticancer activities, but their mechanisms of action and molecular targets may differ. The presence of the methoxybenzyl and sulfanyl groups in this compound contributes to its unique properties and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C16H13N3OS2/c1-20-12-8-6-11(7-9-12)10-21-15-17-18-16-19(15)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3

InChI Key

AQZPXYYNVJXXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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